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Compound of Interest

Compound Name: [Ala17]-MCH

Cat. No.: B15607526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of [Ala17]-Melanin-Concentrating Hormone

([Ala17]-MCH), a potent agonist of the melanin-concentrating hormone (MCH) receptors. This

document details its discovery, a comprehensive protocol for its chemical synthesis and

purification, and methodologies for its characterization through receptor binding and functional

assays.

Introduction to [Ala17]-MCH
Melanin-concentrating hormone (MCH) is a cyclic neuropeptide that plays a significant role in

the regulation of energy homeostasis, appetite, and other physiological processes. Its effects

are mediated through two G protein-coupled receptors, MCH receptor 1 (MCHR1) and MCH

receptor 2 (MCHR2). [Ala17]-MCH is a synthetic analog of the native human MCH, where the

glutamic acid at position 17 has been substituted with an alanine residue. This modification has

been shown to enhance the peptide's agonistic activity, particularly at the MCHR1.

Quantitative Biological Data
The biological activity of [Ala17]-MCH has been characterized by its binding affinity (Ki) and its

functional potency (EC50) at both MCH receptor subtypes.
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Compound Receptor
Binding Affinity (Ki)
(nM)

Functional Potency
(EC50) (nM)

[Ala17]-MCH MCHR1 0.16 17

MCHR2 34 54

Data compiled from commercially available sources.

Synthesis and Purification of [Ala17]-MCH
The following is a detailed protocol for the solid-phase peptide synthesis (SPPS) of [Ala17]-
MCH, based on standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Materials and Reagents
Fmoc-protected amino acids

Rink Amide MBHA resin

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine

N,N'-Diisopropylcarbodiimide (DIC)

Ethyl cyanohydroxyiminoacetate (Oxyma)

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

1,2-Ethanedithiol (EDT)

Water (HPLC grade)

Acetonitrile (ACN) (HPLC grade)
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Diethyl ether

Experimental Protocol: Solid-Phase Peptide Synthesis
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis

vessel.

Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20%

piperidine in DMF for 20 minutes.

Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine.

Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the

[Ala17]-MCH sequence (H-Asp(OtBu)-Phe-Asp(OtBu)-Met-Leu-Arg(Pbf)-Cys(Trt)-Met-Leu-

Gly-Arg(Pbf)-Val-Tyr(tBu)-Arg(Pbf)-Pro-Cys(Trt)-Ala-Gln(Trt)-Val-OH). Use a 4-fold excess of

Fmoc-amino acid, DIC, and Oxyma in DMF. Allow the coupling reaction to proceed for 2

hours.

Washing: Wash the resin with DMF and DCM after each coupling step.

Repeat Cycles: Repeat the deprotection, washing, and coupling steps for each amino acid in

the sequence.

On-Resin Cyclization: After the final amino acid coupling and Fmoc deprotection, perform on-

resin cyclization to form the disulfide bridge between the two cysteine residues. This is

achieved by treating the resin with a solution of 10% dimethyl sulfoxide (DMSO) in DMF

overnight.

Final Deprotection and Cleavage: Wash the resin with DMF and DCM and dry under

vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by

treating with a cleavage cocktail of TFA/TIS/EDT/water (94:1:2.5:2.5) for 3 hours.

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether.

Purification: Purify the crude peptide by reverse-phase high-performance liquid

chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing

0.1% TFA.
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Lyophilization: Lyophilize the purified fractions to obtain the final [Ala17]-MCH peptide as a

white powder.

Characterization: Confirm the identity and purity of the synthesized peptide by mass

spectrometry and analytical HPLC.

In Vitro Characterization Protocols
Radioligand Binding Assay for MCH Receptors
This protocol describes a competitive binding assay to determine the affinity of [Ala17]-MCH
for MCHR1 and MCHR2.

Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human MCHR1

or MCHR2.

[¹²⁵I]-MCH (Radioligand)

[Ala17]-MCH (unlabeled competitor)

Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.

Glass fiber filters.

Scintillation cocktail.

Reaction Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of varying

concentrations of unlabeled [Ala17]-MCH, and 50 µL of a fixed concentration of [¹²⁵I]-MCH.

Incubation: Initiate the binding reaction by adding 50 µL of the cell membrane preparation

(containing 10-20 µg of protein). Incubate the plate at room temperature for 90 minutes with

gentle agitation.

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell

harvester.

Washing: Wash the filters three times with ice-cold wash buffer.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and

measure the radioactivity using a scintillation counter.

Data Analysis: Determine the concentration of [Ala17]-MCH that inhibits 50% of the specific

binding of [¹²⁵I]-MCH (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff

equation.

Calcium Mobilization Assay for MCH Receptor Activation
This protocol measures the functional potency of [Ala17]-MCH by detecting changes in

intracellular calcium levels upon receptor activation.

CHO-K1 or HEK293 cells stably co-expressing human MCHR1 or MCHR2 and a Gαq/i5

chimera.

Fluo-4 AM or other suitable calcium-sensitive dye.

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

Probenecid.

[Ala17]-MCH.

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to

confluence.

Dye Loading: Load the cells with Fluo-4 AM in HBSS containing probenecid for 1 hour at

37°C.

Washing: Gently wash the cells with HBSS to remove excess dye.

Compound Addition: Add varying concentrations of [Ala17]-MCH to the wells.

Fluorescence Measurement: Immediately measure the fluorescence intensity using a

fluorescence plate reader (e.g., FLIPR or FlexStation) at an excitation wavelength of 494 nm

and an emission wavelength of 516 nm.
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Data Analysis: Plot the change in fluorescence as a function of the [Ala17]-MCH
concentration and determine the EC50 value from the resulting dose-response curve.

Signaling Pathways and Experimental Workflows
MCH Receptor Signaling Pathways
MCH receptors primarily couple to Gi and Gq G-proteins to initiate downstream signaling

cascades.
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Click to download full resolution via product page

Caption: MCH Receptor Signaling Pathways.

Experimental Workflow for [Ala17]-MCH Synthesis and
Characterization
The overall process from peptide synthesis to biological characterization follows a logical

workflow.
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Caption: Synthesis and Characterization Workflow.

To cite this document: BenchChem. [[Ala17]-MCH: A Technical Guide to its Discovery,
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[https://www.benchchem.com/product/b15607526#discovery-and-synthesis-of-ala17-mch]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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